molecular formula C16H13N3OS B2872827 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide CAS No. 2034398-10-0

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide

Cat. No.: B2872827
CAS No.: 2034398-10-0
M. Wt: 295.36
InChI Key: MUIRPNWOTGZJRP-UHFFFAOYSA-N
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Description

“N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, studies on similar compounds provide some insights .

Scientific Research Applications

Ligand Behavior in Coordination Chemistry

The study by Kahmann, Sigel, and Erlenmeyer (1964) explores the coordination chemistry of thiophene derivatives, suggesting that compounds similar to N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide can act as ligands, coordinating with metal ions like Ni2+, Cu2+, and Zn2+ through sulfur atoms. This coordination capability is pivotal in the formation of chelate complexes, indicating the compound's potential as a ligand in metal complexes (Kahmann, Sigel, & Erlenmeyer, 1964).

Synthesis and Structural Characterisation of Amides

The work of Devi et al. (2015) focuses on the synthesis of mono- and bis-amides from picolinic acid and pyridine-2,6-dicarboxylic acid, which are structurally related to this compound. These amides show potential applications in catalysis, coordination chemistry, and as components in molecular devices. This research underscores the structural diversity and applicability of picolinamide derivatives in creating compounds with desirable chemical properties (Devi et al., 2015).

Catalysis and Organic Synthesis

He et al. (2012) developed efficient methods to synthesize azetidine, pyrrolidine, and indoline compounds through palladium-catalyzed intramolecular amination of C-H bonds, highlighting the use of picolinamide (PA) protected amine substrates. This methodology emphasizes the role of unactivated C-H bonds as functional groups in organic synthesis, showcasing the compound's relevance in the synthesis of cyclic structures and its potential in catalysis (He et al., 2012).

Safety and Hazards

The safety and hazards associated with “N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide” are not explicitly mentioned in the available literature .

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(13-6-1-2-8-17-13)19-11-12-5-3-9-18-15(12)14-7-4-10-21-14/h1-10H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIRPNWOTGZJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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